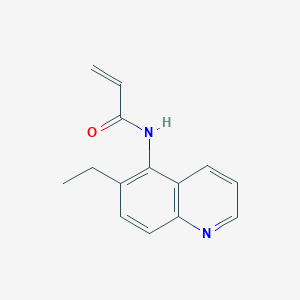
N-(6-Ethylquinolin-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Ethylquinolin-5-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to an alkene. This particular compound features a quinoline ring system substituted with an ethyl group at the sixth position and an enamide moiety at the fifth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethylquinolin-5-yl)prop-2-enamide typically involves the reaction of 6-ethylquinoline with prop-2-enamide under specific conditions. One common method is the condensation reaction, where the quinoline derivative is reacted with an appropriate amide precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Ethylquinolin-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the enamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(6-Ethylquinolin-5-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(6-Ethylquinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Methylquinolin-5-yl)prop-2-enamide
- N-(6-Propylquinolin-5-yl)prop-2-enamide
- N-(6-Butylquinolin-5-yl)prop-2-enamide
Uniqueness
N-(6-Ethylquinolin-5-yl)prop-2-enamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, the ethyl group at the sixth position may confer distinct steric and electronic properties, affecting its overall behavior in chemical and biological systems.
Eigenschaften
IUPAC Name |
N-(6-ethylquinolin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-10-7-8-12-11(6-5-9-15-12)14(10)16-13(17)4-2/h4-9H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRJKSRFVDGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
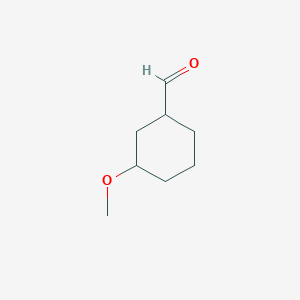
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705844.png)
![6-(4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2705845.png)
![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)
![3-[(4-methylphenyl)sulfanyl]-6-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2705847.png)
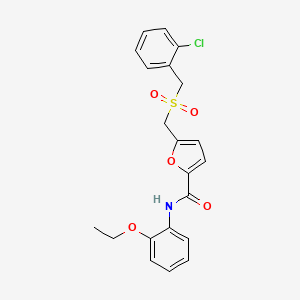
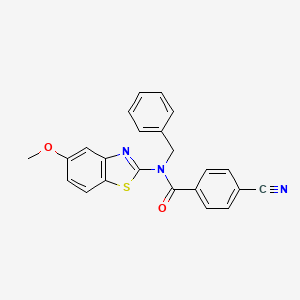
![(6-Chloro-4-methylpyridin-2-yl)-[3,3-dimethyl-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2705850.png)
![(Z)-ethyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2705853.png)
![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide](/img/structure/B2705854.png)
![N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2705858.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2705863.png)
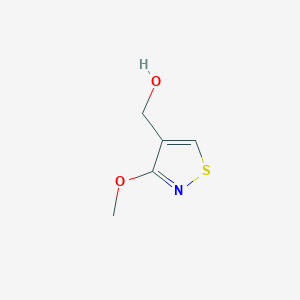
![8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone](/img/structure/B2705866.png)
